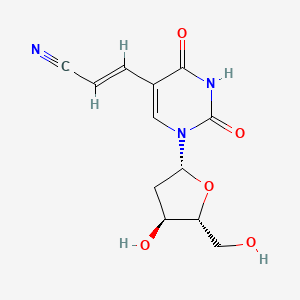

2'-Deoxy-5-(2-cyanovinyl)uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

80173-35-9 |

|---|---|

Formule moléculaire |

C12H13N3O5 |

Poids moléculaire |

279.25 g/mol |

Nom IUPAC |

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enenitrile |

InChI |

InChI=1S/C12H13N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h1-2,5,8-10,16-17H,4,6H2,(H,14,18,19)/b2-1+/t8-,9+,10+/m0/s1 |

Clé InChI |

USIRYNCTCFVRQR-HFVMFMDWSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC#N)CO)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C#N)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC#N)CO)O |

Synonymes |

(E)-5-(2-cyanovinyl)-dUrd 2'-deoxy-5-(2-cyanovinyl)uridine 5-(2-cyanovinyl)-2'-deoxyuridine 5-CNV-DU |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antiviral Properties

One of the primary applications of 2'-deoxy-5-(2-cyanovinyl)uridine is its antiviral activity. Studies have shown that this compound exhibits selective inhibition against various viruses, including herpes simplex virus types 1 and 2. Its mechanism of action involves:

- Incorporation into Viral DNA : The compound can be mistakenly incorporated into viral DNA during replication, leading to termination of the viral life cycle.

- Selectivity Index : High selectivity index values indicate a favorable therapeutic window, reducing toxicity to host cells while effectively targeting viral replication.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated:

- Cytotoxic Effects : The compound shows dose-dependent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

- Mechanisms of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of this compound against herpes simplex virus, researchers reported:

- Methodology : In vitro assays were conducted using Vero cells infected with the virus.

- Results : The compound exhibited an IC50 value in the low micromolar range, demonstrating potent antiviral activity with minimal cytotoxicity to host cells.

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this nucleoside analog involved:

- Cell Lines Tested : Various human cancer cell lines were treated with different concentrations of the compound.

- Findings : Significant reductions in cell viability were observed, with IC50 values indicating strong anticancer potential. Mechanistic studies suggested that the compound induces apoptosis through caspase activation.

Q & A

Q. What are the established synthetic pathways for 2'-Deoxy-5-(2-cyanovinyl)uridine, and what key reaction conditions are required?

Answer: The synthesis of 2'-deoxyuridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation of uracil derivatives using reagents like trifluoromethyl iodide (CF₃I) under palladium catalysis has been reported for analogous compounds . Key conditions include anhydrous environments, controlled temperatures (e.g., 60–80°C), and inert atmospheres (N₂/Ar). For cyanovinyl modifications, Sonogashira coupling or Heck reactions may introduce the cyanovinyl group at the 5-position of the uracil ring, requiring catalysts such as Pd(PPh₃)₄ and copper iodide . Purification often involves column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane).

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the cyanovinyl group (e.g., δ ~5.5–6.5 ppm for vinyl protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC: Reverse-phase HPLC with UV detection (λ = 260–280 nm) assesses purity and stability .

- X-ray Crystallography: Resolves stereochemistry and confirms the β-D-ribofuranosyl configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Disposal: Decontaminate waste with 10% sodium hypochlorite before disposal in approved biohazard containers .

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does this compound incorporate into DNA, and what methodologies track its integration?

Answer: The compound acts as a thymidine analog, incorporating into DNA during replication. Methodologies include:

- Radiolabeling: Synthesize a ³H or ¹⁴C-labeled analog (e.g., using 5-ethynyl-2'-deoxyuridine protocols) and measure incorporation via scintillation counting .

- Click Chemistry: Attach fluorescent azide tags to the cyanovinyl group for confocal microscopy visualization .

- LC-MS/MS: Quantify DNA adducts after enzymatic digestion, using transitions like m/z 381→265 for quantification .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Answer:

- Metabolic Profiling: Measure intracellular activation by thymidine kinase 1 (TK1) using enzyme-linked immunosorbent assays (ELISA) to correlate activity with cytotoxicity .

- Competition Assays: Co-administer natural thymidine to assess competitive inhibition of incorporation .

- Gene Expression Analysis: Use qPCR to evaluate mismatch repair (MMR) gene status (e.g., MLH1, MSH2), as deficiencies may reduce cytotoxicity .

Q. How can the stability of this compound in aqueous buffers be optimized for in vitro studies?

Answer:

- pH Control: Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis. Avoid alkaline conditions (pH > 8) to prevent degradation of the cyanovinyl group .

- Temperature: Store working solutions on ice and limit exposure to room temperature to <2 hours .

- Antioxidants: Add 0.1 mM EDTA or 1 mM DTT to chelate metal ions and reduce oxidative degradation .

Q. What enzymatic pathways are implicated in the metabolism of this compound, and how are they characterized?

Answer:

- Thymidine Phosphorylase (TP): Incubate the compound with recombinant TP and measure released uracil derivatives via HPLC-UV .

- Deoxyuridine Triphosphatase (dUTPase): Use fluorescence-based assays (e.g., Molecular Probes® EnzChek) to quantify dUTP hydrolysis inhibition .

- Cytosolic Activation: Isolate cytosolic fractions from treated cells and analyze metabolites using tandem mass spectrometry .

Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in IC₅₀ values of this compound in cancer cell lines?

Answer:

- Cell Synchronization: Use serum starvation or double thymidine block to synchronize cells in S-phase, where thymidine analogs exert maximal activity .

- Proliferation Rate Normalization: Express IC₅₀ relative to doubling time (e.g., cells with faster proliferation may show lower IC₅₀ due to higher DNA synthesis rates) .

- Check for Metabolizing Enzymes: Profile TP and TK1 expression via Western blot to identify resistant cell lines .

Q. What computational tools predict the interaction of this compound with DNA polymerases?

Answer:

- Molecular Docking: Use AutoDock Vina to model the compound’s binding to DNA polymerase β active sites, focusing on hydrogen bonds with Arg283 and Asp276 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the incorporated analog in DNA duplexes .

- Free Energy Calculations: Compute binding affinity (ΔG) using MM-PBSA to compare with natural thymidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.